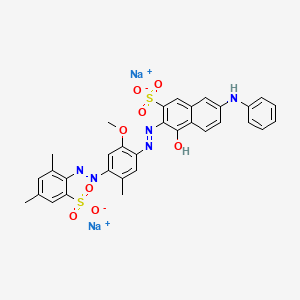
Direct Violet 51
描述
Synthesis Analysis
Direct Violet 51 is typically synthesized using chemical processes that have been explored in various studies. For example, Sürme and Demirci (2014) investigated the decolorization process of Direct Violet 51 in an aqueous solution using an electrochemical method, which can offer insights into its synthesis processes (Sürme & Demirci, 2014).
Molecular Structure Analysis
The molecular structure of Direct Violet 51 can be understood through studies like those conducted by Tsai et al. (2015), who explored the plasma-assisted synthesis of violet phosphorus, a material with similarities to Direct Violet 51 in terms of color and structure (Tsai et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of Direct Violet 51 have been a focus of several studies. For instance, the research by Wilson and Flaherty (2016) on the mechanism for the direct synthesis of H2O2 on Pd clusters can provide insights into the chemical reactions involving dyes similar to Direct Violet 51 (Wilson & Flaherty, 2016).
Physical Properties Analysis
Direct Violet 51's physical properties, such as boiling points, melting points, and surface tensions, can be inferred from studies like those conducted by Needham, Wei, and Seybold (1988), which analyzed the physical properties of various alkanes (Needham, Wei, & Seybold, 1988).
Chemical Properties Analysis
The chemical properties of Direct Violet 51, including its interaction with other substances and its behavior under different conditions, can be understood from research like that by Lee et al. (2023), who investigated the use of Direct Violet 51 in textile-based volatile organic compound sensors (Lee et al., 2023).
科学研究应用
Decolorization by Electrochemical Treatment : Sürme and Demirci (2014) investigated the decolorization of DV 51 in an aqueous solution using electrochemical methods. They found that the dye could be removed effectively using graphite electrodes, with a removal rate of up to 94% after 50 minutes at a current of 100 mA. This method was successfully applied to real wastewater samples (Sürme & Demirci, 2014).
Biosorption Using Low-Cost Lignocellulosic Waste : Sadaf et al. (2014) explored the use of sugarcane bagasse, in various forms, for removing DV 51 from aqueous solutions. The study found that HCl-treated biomass showed the highest dye biosorption capacity. This research highlights the potential of using agricultural waste as a low-cost biosorbent for dye removal (Sadaf et al., 2014).
Biodegradation by Candida albicans : Vitor and Corso (2008) studied the microbial decolorization and biodegradation of DV 51 using Candida albicans. They found that this yeast was capable of modifying the chemical structure of DV 51, indicating its potential use in the bioremediation of industrial effluents (Vitor & Corso, 2008).
Adsorption by Natural Rubber Chips : Utara and Phataib (2013) examined the adsorption behavior of DV 51 onto natural rubber chips. They found that the optimum adsorbent dose was 3g and the highest removal efficiency was at pH 7, suggesting a potential method for dye removal in industrial applications (Utara & Phataib, 2013).
Bioremediation Using Aspergillus niger : El-Rahim, El-Ardy, and Mohammad (2009) investigated the bioremoval of DV 51 using the fungal strain Aspergillus niger. They observed a high removal rate under varying pH conditions, demonstrating the strain's effectiveness in bioremediating textile dyes (El-Rahim et al., 2009).
安全和危害
未来方向
属性
IUPAC Name |
disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N5O8S2.2Na/c1-18-12-20(3)30(28(13-18)46(39,40)41)36-34-25-17-27(45-4)26(14-19(25)2)35-37-31-29(47(42,43)44)16-21-15-23(10-11-24(21)32(31)38)33-22-8-6-5-7-9-22;;/h5-17,33,38H,1-4H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARMRMCFZNGNNX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])N=NC2=CC(=C(C=C2C)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)[O-])OC)C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N5Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063935 | |
| Record name | C.I. Direct Violet 51 disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Direct Violet 51 | |
CAS RN |
5489-77-0 | |
| Record name | Direct Violet 51 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005489770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 3-[2-[4-[2-(2,4-dimethyl-6-sulfophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxy-7-(phenylamino)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Direct Violet 51 disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 7-anilino-3-[[4-[(2,4-dimethyl-6-sulphonatophenyl)azo]-6-methoxy-m-tolyl]azo]-4-hydroxynaphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIRECT VIOLET 51 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q15A781FZ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



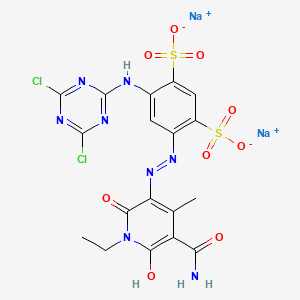
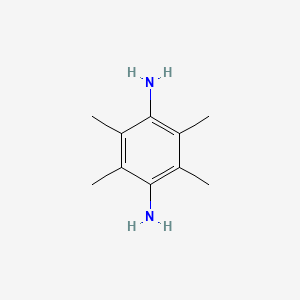
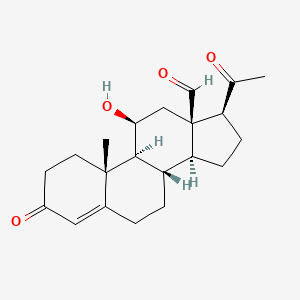
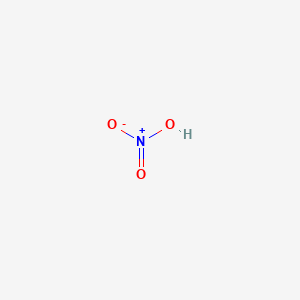
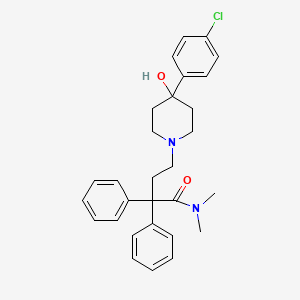
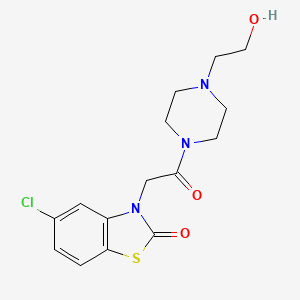
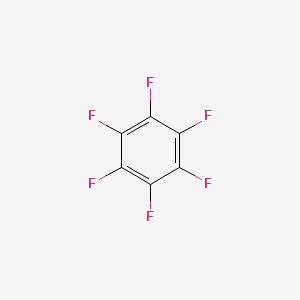
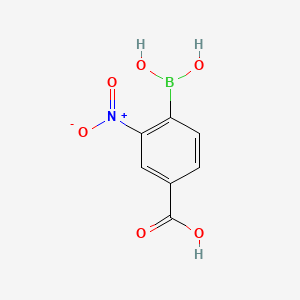
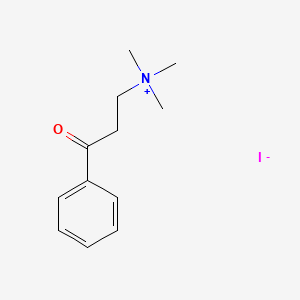
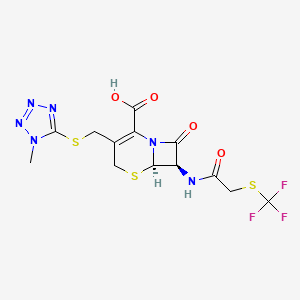
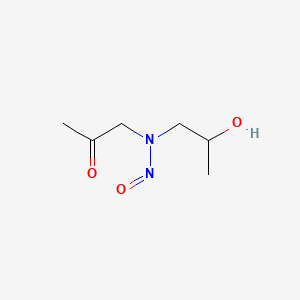
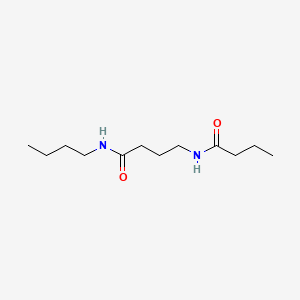
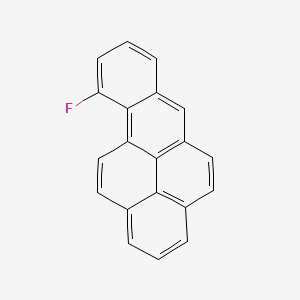
![1-[[5-(4-Bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B1203783.png)